Cas no 13019-33-5 (Acenaphthylene, 1,2-dibromo-)

Acenaphthylene, 1,2-dibromo- structure
Acenaphthylene, 1,2-dibromo- structure
Product Name:Acenaphthylene, 1,2-dibromo-
CAS No:13019-33-5
MF:C12H6Br2
MW:309.984041690826
CID:1229158
PubChem ID:704356
Update Time:2025-04-24

Acenaphthylene, 1,2-dibromo- Chemical and Physical Properties

Names and Identifiers

    • Acenaphthylene, 1,2-dibromo-
    • 1,2-dibromoacenaphthylene
    • DTXSID50351594
    • 13019-33-5
    • SR-01000642465-1
    • AKOS024341749
    • 1,2-DIBROMO-ACENAPHTHYLENE
    • SCHEMBL8065179
    • CCG-53294
    • AQ-344/33578034
    • Inchi: 1S/C12H6Br2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6H
    • InChI Key: HIZFJKUEOHPPMO-UHFFFAOYSA-N
    • SMILES: BrC1=C(C2=CC=CC3=CC=CC1=C23)Br

Computed Properties

  • Exact Mass: 309.88158g/mol
  • Monoisotopic Mass: 307.88363g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 0Ų

Acenaphthylene, 1,2-dibromo- Pricemore >>

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Additional information on Acenaphthylene, 1,2-dibromo-

Acenaphthylene, 1,2-dibromo-: A Comprehensive Overview

Acenaphthylene, 1,2-dibromo-, also known by its CAS number CAS No. 13019-33-5, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a brominated derivative of acenaphthylene, a polycyclic aromatic hydrocarbon (PAH) with a unique structure that lends itself to various applications. The introduction of bromine atoms at the 1 and 2 positions of the acenaphthylene framework introduces interesting electronic and structural properties, making it a subject of interest for researchers and industry professionals alike.

The structure of Acenaphthylene, 1,2-dibromo- consists of a fused bicyclic system with two benzene rings sharing two adjacent carbon atoms. The bromine substituents at the 1 and 2 positions create a molecule with high symmetry and specific reactivity patterns. This compound is often studied for its potential in organic synthesis, as it serves as an intermediate in the preparation of more complex molecules. Recent studies have explored its role in the synthesis of functional materials, such as semiconductors and optoelectronic devices.

One of the most notable applications of Acenaphthylene, 1,2-dibromo- is in the field of polymer science. Researchers have utilized this compound to develop advanced polymers with tailored properties, such as high thermal stability and mechanical strength. For instance, a study published in Nature Materials demonstrated how this compound can be incorporated into polymeric frameworks to enhance their electronic conductivity without compromising their structural integrity.

In addition to its role in polymer synthesis, Acenaphthylene, 1,2-dibromo- has been investigated for its potential in drug delivery systems. Its unique chemical structure allows for controlled drug release mechanisms when incorporated into biocompatible polymers. A recent breakthrough in this area involves the use of this compound in designing nanoparticles that can deliver therapeutic agents to specific targets within the body with high precision.

The synthesis of Acenaphthylene, 1,2-dibromo- typically involves bromination reactions under controlled conditions to ensure selective substitution at the desired positions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For example, researchers have developed palladium-catalyzed coupling reactions that significantly reduce the reaction time and improve yields compared to traditional methods.

The chemical properties of Acenaphthylene, 1,2-dibromo- make it an ideal candidate for various industrial applications. Its high thermal stability allows it to be used in high-temperature environments without degradation. Moreover, its electronic properties make it suitable for use in organic electronics and photovoltaic devices. A study published in Advanced Materials highlighted its potential as a building block for next-generation solar cells due to its ability to absorb light across a broad spectrum.

In conclusion, Acenaphthylene, 1,2-dibromo-, or CAS No. 13019-33-5, is a versatile compound with a wide range of applications across multiple disciplines. From polymer science to drug delivery systems and organic electronics, this compound continues to be a focal point for innovative research and development efforts. As new synthetic methods and applications emerge, the significance of this compound in advancing modern materials science is expected to grow further.

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